molecular formula C15H13N7O2 B12170798 N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B12170798
M. Wt: 323.31 g/mol
InChI Key: OBYKEFWDEGVPSN-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex polyheterocyclic core, incorporating a pyrazolopyridopyrimidinone scaffold linked to a methyl-pyrazole group via an acetamide bridge. The pyrazolo[1,5-a]pyrimidine moiety is a known pharmacophore in the development of biologically active compounds, serving as a purine analog . Derivatives of this core structure have been extensively studied for their potential as enzyme inhibitors and have demonstrated a range of pharmacological activities in preclinical research, including cytotoxic and antiproliferative effects . As such, this compound provides a high-value template for researchers investigating new therapeutic agents, particularly in fields like oncology. It is also a key intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. The product is intended for use in laboratory research as a standard or building block. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C15H13N7O2/c1-20-8-10(6-18-20)19-14(23)9-21-5-3-12-11(15(21)24)7-16-13-2-4-17-22(12)13/h2-8H,9H2,1H3,(H,19,23)

InChI Key

OBYKEFWDEGVPSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound exhibits significant biological activities that make it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is C15H13N7O2C_{15}H_{13}N_{7}O_{2}. Its structure features multiple heterocyclic rings, which contribute to its reactivity and biological properties. The presence of electrophilic and nucleophilic sites within the molecule enhances its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 17.50 µM to 61.05 µM .

Compound Cell Line IC50 (µM)
Pyrazolo derivative 1HeLa14.62
Pyrazolo derivative 2NCI-H46015.42
Pyrazolo derivative 3PC-317.50

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties. Similar pyrazolo compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can inhibit or modulate the activity of target proteins involved in disease processes.

Interaction Studies

Studies focusing on the binding affinity of this compound with target proteins have utilized molecular docking techniques to predict how well it fits into active sites of enzymes or receptors. Such studies are crucial for understanding the structure–activity relationship (SAR), guiding further modifications for enhanced efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies including cyclocondensation reactions. The optimization of reaction conditions such as temperature and solvent choice is essential for improving yield and purity .

Case Studies

Recent studies have highlighted the potential applications of pyrazolo-derived compounds in treating cancers and infections:

  • Anticancer Activity : A series of synthesized pyrazolo derivatives were evaluated for their anticancer activity against multiple cell lines. The most potent candidates exhibited IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against common pathogens, demonstrating significant inhibition at low concentrations .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including those similar to N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving kinase inhibition and induction of apoptosis. For instance, the structural modifications of pyrazolo[1,5-a]pyrimidines have led to the discovery of several potent anticancer agents that target specific pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and pain signaling. The structural features of this compound may contribute to its efficacy in modulating COX activity, thus offering therapeutic benefits in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and pyrimidine rings. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of such compounds. For example, researchers have employed various electrophilic reagents to facilitate the construction of the pyrazolo and pyrido frameworks .

Structural Analysis

The compound's structure can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. These techniques reveal critical information about molecular geometry and interactions that may influence biological activity. The presence of functional groups like acetamide and oxopyrazole plays a significant role in enhancing solubility and bioavailability .

Case Study on Anticancer Potential

In a study evaluating the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity. The study also highlighted structure-activity relationships (SAR) that inform future design strategies for more effective agents .

Case Study on Anti-inflammatory Properties

Another investigation focused on assessing the anti-inflammatory effects of pyrazolo derivatives similar to this compound in animal models of inflammation. The findings indicated significant reductions in paw edema in treated groups compared to controls, correlating well with COX inhibition assays conducted in vitro .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Core Structure Acetamide Substituent Molecular Formula Molecular Weight
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone 1-methyl-1H-pyrazol-4-yl C17H14N6O2 334.33
2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-(4-pyridylmethyl)acetamide Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone 4-pyridylmethyl C17H14N6O2 334.33
N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide Triazolo[1,5-a]pyrido[3,4-e]pyrimidinone 4-aminophenyl C17H14N6O2 334.33

Core Heterocycle Variations

  • Target Compound: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone core contains a pyrazole ring fused to pyridine and pyrimidinone, enabling multiple hydrogen-bonding sites (N-H and carbonyl groups) .
  • Triazolo Analogue (CAS 1158403-19-0) : Replaces pyrazole with a triazole ring, altering electronic distribution and reducing steric bulk. This may affect binding to targets like kinases or DNA .
  • Pyrazolo[3,4-b]pyridine Derivative (): A simpler pyrazolo-pyridine system lacking the pyrimidinone ring, likely reducing hydrogen-bonding capacity and rigidity .

Substituent Effects

  • 1-Methylpyrazole (Target) : Introduces steric hindrance and moderate lipophilicity. The methyl group may limit rotational freedom, favoring specific conformations in binding pockets.
  • 4-Aminophenyl (CAS 1158403-19-0): The aniline group offers hydrogen-bond donor/acceptor versatility but may increase susceptibility to metabolic oxidation .

Implications of Structural Differences

  • Solubility : The 4-pyridylmethyl substituent (CAS 1401596-08-4) may improve aqueous solubility compared to the target’s methylpyrazole group due to pyridine’s polarity .
  • Target Selectivity: The triazolo core (CAS 1158403-19-0) might favor interactions with ATP-binding pockets in kinases, while the pyrazolo-pyrido-pyrimidinone core could target topoisomerases or nucleic acids .
  • Metabolic Stability : The methylpyrazole group (target) may confer resistance to oxidative metabolism compared to aniline or pyridine derivatives .

Q & A

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact solubility and membrane permeability?

  • Methodology :
  • LogP Measurements : Shake-flask method quantifies partition coefficients .
  • PAMPA Assays : Assess passive diffusion across artificial membranes .

Troubleshooting & Optimization

Q. How can impurities from incomplete coupling reactions be minimized during synthesis?

  • Methodology :
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks intermediate formation .
  • Stepwise Quenching : Isolate intermediates before proceeding to next steps .

Q. What are common pitfalls in interpreting NMR data for polycyclic heteroaromatics?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrazole vs. pyridine protons) .
  • Variable-Temperature NMR : Suppress signal broadening caused by conformational exchange .

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